molecular formula C18H15ClN4O B11988280 N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11988280
M. Wt: 338.8 g/mol
InChI Key: MRRVDSPTPFBASN-RGVLZGJSSA-N
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Description

4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to investigate biological pathways and mechanisms.

Medicine

Medicinally, compounds like 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity makes them suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE
  • 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE

Uniqueness

The uniqueness of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the 4-chloro group, for example, may enhance its binding affinity to certain targets or alter its chemical stability compared to similar compounds.

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O/c1-12-16(14-5-3-2-4-6-14)21-22-17(12)18(24)23-20-11-13-7-9-15(19)10-8-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

MRRVDSPTPFBASN-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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